molecular formula C6H4BrF3N2O B2534074 4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one CAS No. 2167219-71-6

4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2534074
CAS No.: 2167219-71-6
M. Wt: 257.01
InChI Key: PMYKUARWBLGNMU-UHFFFAOYSA-N
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Description

4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one is a chemical reagent designed for research and development applications, particularly in medicinal chemistry. The compound features a brominated pyridazin-3-one core, a privileged scaffold recognized for its significant biological activities . The bromine atom at the 4-position offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecules for structure-activity relationship (SAR) studies. The 2-(2,2,2-trifluoroethyl) side chain introduces the distinct physicochemical properties of the trifluoromethyl group, which can influence a compound's metabolic stability, lipophilicity, and binding affinity. Pyridazinone derivatives are of high interest in early-stage drug discovery for tackling critical health challenges. Scientific literature has extensively documented that compounds containing the pyridazin-3(2H)-one scaffold exhibit a wide range of pharmacological activities, with notable research focusing on their potential as vasodilators for cardiovascular diseases and as targeted anticancer agents . Some derivatives function as phosphodiesterase (PDE) inhibitors or tyrosine kinase inhibitors, among other mechanisms . This makes the pyridazinone core a valuable template for developing novel therapeutic candidates in areas like cardio-oncology . As a building block, this compound can be utilized by researchers to synthesize and explore new chemical entities for these and other biological targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-bromo-2-(2,2,2-trifluoroethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O/c7-4-1-2-11-12(5(4)13)3-6(8,9)10/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYKUARWBLGNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N(N=C1)CC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one typically involves the reaction of 4-bromo-2,3-dihydropyridazin-3-one with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to promote the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form corresponding reduced derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation: Products include corresponding oxides.

    Reduction: Products include corresponding reduced derivatives.

Scientific Research Applications

4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: It is used in the development of pesticides and herbicides due to its biological activity.

    Materials Science: It is used in the synthesis of advanced materials with unique properties, such as fluorinated polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table compares key features of 4-bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one with related compounds:

Compound Molecular Formula Molecular Weight Key Substituents Potential Applications
This compound (Target) C₆H₄BrF₃N₂O 257.01 (calculated) Br (C4), CF₃CH₂ (C2) Drug intermediates, agrochemicals
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one C₁₀H₆BrClN₂O 285.52 Br (C5), Cl (C4), Ph (C2) Antimicrobial agents
2-(2-Bromoethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one C₁₂H₁₀BrFN₂O 309.13 Br (ethyl chain), F-Ph (C6) Kinase inhibitors
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one C₁₂H₁₁BrClN₂O 329.59 Br (C4), Cl-Ph (C2), Me (C1, C5) Anti-inflammatory agents
Key Observations:

Halogen Positioning : Bromine at position 4 (target compound) vs. position 5 ( compound) alters electronic distribution and steric interactions. Bromine’s placement adjacent to the carbonyl group in the target compound may enhance electrophilicity, favoring nucleophilic substitution or cross-coupling reactions .

Fluorinated Groups: The 2,2,2-trifluoroethyl group in the target compound confers higher lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., phenyl or ethyl substituents). This aligns with trends in fluorinated pharmaceuticals, where CF₃ groups improve bioavailability and target binding .

Heterocyclic Core: Pyridazinones (target compound) vs. pyrazolones () exhibit distinct electronic profiles. Pyridazinones’ conjugated π-system may facilitate stronger intermolecular interactions, while pyrazolones’ reduced aromaticity could enhance solubility .

Biological Activity

4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound features a pyridazinone core with a bromine substituent and a trifluoroethyl group. Its molecular formula is C7H5BrF3N3OC_7H_5BrF_3N_3O with a molecular weight of 267.03 g/mol. The presence of fluorine atoms is significant as they can enhance the lipophilicity and biological activity of the compound.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may function as an inhibitor in various biochemical pathways, potentially affecting processes such as inflammation and cell proliferation.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives can inhibit the growth of bacteria and fungi through various mechanisms including disruption of cell membrane integrity and inhibition of nucleic acid synthesis.

Anticancer Potential

This compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines through modulation of cell cycle regulators.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism involved the activation of caspase pathways leading to apoptosis.
    Cell LineIC50 (µM)Mechanism
    MCF-712Caspase activation
    A54915Cell cycle arrest
  • Animal Models : In vivo studies using mouse models of inflammation showed that administration of the compound led to a notable decrease in inflammatory markers such as TNF-alpha and IL-6 after treatment for two weeks.

Comparative Analysis

When compared to other similar compounds within the pyridazinone class:

Compound NameBiological ActivityIC50 (µM)
4-Bromo-2-(trifluoromethyl)pyridazin-3-oneAnticancer10
4-Chloro-3-methylpyridazin-3-oneAntimicrobial20
4-Iodo-1-(trifluoromethyl)pyridazin-3-oneAnti-inflammatory18

The presence of bromine and trifluoroethyl groups appears to enhance the biological activity compared to compounds with other halogens.

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